molecular formula C9H4F3NO2 B14858107 6-(Trifluoromethyl)benzo[D]oxazole-2-carbaldehyde

6-(Trifluoromethyl)benzo[D]oxazole-2-carbaldehyde

Cat. No.: B14858107
M. Wt: 215.13 g/mol
InChI Key: OTHPGTKOYLAVJX-UHFFFAOYSA-N
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Description

6-(TRIFLUOROMETHYL)-1,3-BENZOXAZOLE-2-CARBALDEHYDE is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzoxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(TRIFLUOROMETHYL)-1,3-BENZOXAZOLE-2-CARBALDEHYDE typically involves the reaction of 2-aminophenol with trifluoroacetic anhydride to form the intermediate 2-(trifluoromethyl)benzoxazole. This intermediate is then subjected to formylation using Vilsmeier-Haack reaction conditions, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group at the 2-position of the benzoxazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-(TRIFLUOROMETHYL)-1,3-BENZOXAZOLE-2-CARBALDEHYDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-(TRIFLUOROMETHYL)-1,3-BENZOXAZOLE-2-CARBALDEHYDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the development of advanced materials with unique properties

Mechanism of Action

The mechanism of action of 6-(TRIFLUOROMETHYL)-1,3-BENZOXAZOLE-2-CARBALDEHYDE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 6-(TRIFLUOROMETHYL)-1,3-BENZOXAZOLE-2-METHANOL
  • 6-(TRIFLUOROMETHYL)-1,3-BENZOXAZOLE-2-CARBOXYLIC ACID
  • 2-(TRIFLUOROMETHYL)BENZOXAZOLE

Uniqueness

6-(TRIFLUOROMETHYL)-1,3-BENZOXAZOLE-2-CARBALDEHYDE is unique due to the presence of both the trifluoromethyl group and the aldehyde group, which confer distinct chemical reactivity and potential biological activity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the aldehyde group provides a reactive site for further chemical modifications .

Properties

Molecular Formula

C9H4F3NO2

Molecular Weight

215.13 g/mol

IUPAC Name

6-(trifluoromethyl)-1,3-benzoxazole-2-carbaldehyde

InChI

InChI=1S/C9H4F3NO2/c10-9(11,12)5-1-2-6-7(3-5)15-8(4-14)13-6/h1-4H

InChI Key

OTHPGTKOYLAVJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)OC(=N2)C=O

Origin of Product

United States

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